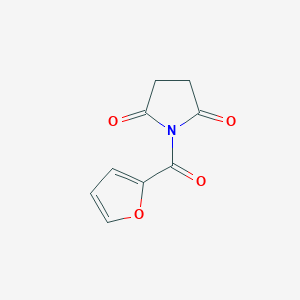
Pyrrolidine-2,5-dione, 1-(2-furoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2,5-dione, 1-(2-furoyl)- is a heterocyclic compound that features a pyrrolidine ring fused with a furan ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and material science. The unique structure of Pyrrolidine-2,5-dione, 1-(2-furoyl)- allows it to participate in various chemical reactions, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,5-dione, 1-(2-furoyl)- typically involves the reaction of N-hydroxysuccinimide with 2-furoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of Pyrrolidine-2,5-dione, 1-(2-furoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2,5-dione, 1-(2-furoyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrrolidine-2,5-dione derivatives
Scientific Research Applications
Pyrrolidine-2,5-dione, 1-(2-furoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of Pyrrolidine-2,5-dione, 1-(2-furoyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
- Pyrrolidine-2,3-dione
- Pyrrolidine-2-one
- Pyrrolizine
- Prolinol
Comparison: Pyrrolidine-2,5-dione, 1-(2-furoyl)- is unique due to the presence of both the pyrrolidine and furan rings, which confer distinct chemical and biological properties. Compared to Pyrrolidine-2,3-dione, it has a different substitution pattern that affects its reactivity and biological activity. Pyrrolidine-2-one and Pyrrolizine lack the furan ring, making them less versatile in certain applications. Prolinol, while similar in structure, has different stereochemistry and functional groups that influence its interactions with biological targets .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H7NO4/c11-7-3-4-8(12)10(7)9(13)6-2-1-5-14-6/h1-2,5H,3-4H2 |
InChI Key |
ZPEVMCJVIYENPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















